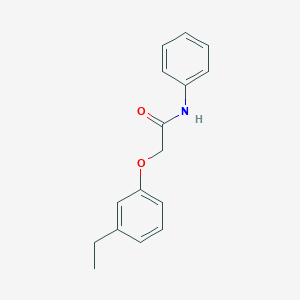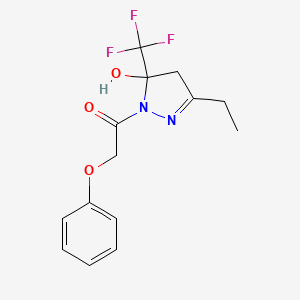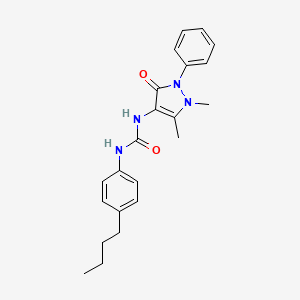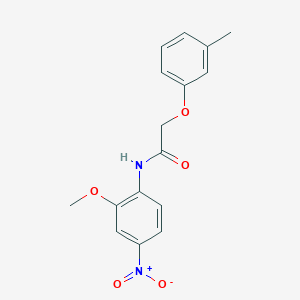
2-(3-ethylphenoxy)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-ethylphenoxy)-N-phenylacetamide is a chemical compound that belongs to the class of acetanilide derivatives. It is also known as ethyl-3-phenoxyphenylacetamide and has the chemical formula C16H17NO2. This compound has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
作用機序
The mechanism of action of 2-(3-ethylphenoxy)-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of neurotransmitter activity. This compound has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. By inhibiting these enzymes, 2-(3-ethylphenoxy)-N-phenylacetamide can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
2-(3-ethylphenoxy)-N-phenylacetamide has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, this compound has also been found to exhibit analgesic and anti-inflammatory effects. It has been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions.
実験室実験の利点と制限
One of the major advantages of using 2-(3-ethylphenoxy)-N-phenylacetamide in lab experiments is its wide range of potential applications. This compound has been found to exhibit inhibitory effects on enzymes, analgesic and anti-inflammatory effects, and potential applications in the treatment of Alzheimer's disease. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use this compound in appropriate concentrations and to take appropriate safety precautions to avoid potential harm to researchers.
将来の方向性
There are several potential future directions for research on 2-(3-ethylphenoxy)-N-phenylacetamide. One area of research is in the development of new drugs for the treatment of Alzheimer's disease. This compound has been found to inhibit the formation of beta-amyloid plaques, which are a hallmark of this disease, and further research could lead to the development of more effective treatments.
Another area of research is in the development of new analgesic and anti-inflammatory drugs. 2-(3-ethylphenoxy)-N-phenylacetamide has been found to exhibit these effects in animal models, and further research could lead to the development of new drugs for the treatment of pain and inflammation.
Conclusion:
2-(3-ethylphenoxy)-N-phenylacetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit inhibitory effects on enzymes, analgesic and anti-inflammatory effects, and potential applications in the treatment of Alzheimer's disease. Further research is needed to fully understand the mechanism of action of this compound and to develop new drugs for the treatment of various conditions.
合成法
The synthesis of 2-(3-ethylphenoxy)-N-phenylacetamide can be achieved through various methods. One of the most commonly used methods is the reaction between 3-ethylphenol and N-phenylacetamide in the presence of a catalyst such as sodium hydroxide or potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through purification and crystallization.
科学的研究の応用
2-(3-ethylphenoxy)-N-phenylacetamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of biochemistry, where this compound has been found to exhibit inhibitory effects on certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function.
Another area of research is in the field of pharmacology, where 2-(3-ethylphenoxy)-N-phenylacetamide has been found to exhibit analgesic and anti-inflammatory effects. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of beta-amyloid plaques, which are a hallmark of this disease.
特性
IUPAC Name |
2-(3-ethylphenoxy)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-13-7-6-10-15(11-13)19-12-16(18)17-14-8-4-3-5-9-14/h3-11H,2,12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKBMCDVHQYNCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-ethylphenoxy)-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(1H-pyrazol-1-yl)propyl]-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129523.png)
![2-bromo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5129528.png)

![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-9-oxo-9H-fluorene-2-sulfonamide](/img/structure/B5129535.png)

![9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole](/img/structure/B5129551.png)

![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5129567.png)

![N-(2,3-dichlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5129576.png)
